molecular formula C18H24N4O B124110 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine CAS No. 155204-28-7

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine

Cat. No.: B124110
CAS No.: 155204-28-7
M. Wt: 312.4 g/mol
InChI Key: ZOOGISIXBJEBLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Choline tetrathiomolybdate can be synthesized by reacting ammonium tetrathiomolybdate with choline chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of choline tetrathiomolybdate involves large-scale reactions in reactors with precise control over temperature, pH, and concentration of reactants. The product is often obtained in high purity through multiple stages of purification, including filtration and crystallization .

Chemical Reactions Analysis

Types of Reactions: Choline tetrathiomolybdate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different molybdenum oxides.

    Reduction: It can be reduced to lower oxidation states of molybdenum.

    Substitution: It can participate in substitution reactions where ligands are exchanged.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as hydrogen gas or hydrazine are used.

    Substitution: Ligands like phosphines or amines can be used under mild conditions.

Major Products:

Scientific Research Applications

Choline tetrathiomolybdate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-23-17-7-3-2-6-16(17)22-14-12-21(13-15-22)11-10-20-18-8-4-5-9-19-18/h2-9H,10-15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGISIXBJEBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434301
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155204-28-7
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.5 g of 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine [Hexachemie-Reuil Malmaison-France] and 4.85 mL of 2-chloropyridine were stirred at 160° C. in a closed reaction vessel for 10.5 hours. The reaction mixture was cooled to room temperature, dissolved in 320 mL of chloroform and washed with 1N sodium hydroxide (3×320 mL), followed by water (2×400 mL). The organic layer was dried (sodium sulfate) and evaporated to dryness under reduced pressure. The crude product was purified by column flash chromatography eluting with an ethyl acetate-3N NH3 in methanol 100:2 mixture affording, after evaporation of the collected fractions, 5 g of the title compound as an oil. A sample was crystallized from ethyl acetate to give a solid melting at 89-94° C.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step Two

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